trans-2-Aminocyclohexanol hydrochloride
Description
trans-2-Aminocyclohexanol hydrochloride (CAS 5456-63-3) is a chiral amino alcohol derivative widely utilized as a building block in organic synthesis and medicinal chemistry. Its molecular formula is C₆H₁₃NO·HCl (or C₆H₁₄ClNO), with a molecular weight of 151.63 g/mol . The compound is synthesized via enantioselective catalytic methods, such as the asymmetric ring-opening (ARO) of cyclohexene oxide with secondary amines, achieving >99% enantiomeric excess (ee) using oligomeric catalysts . Key physical properties include a melting point of 172–175°C and hygroscopicity, necessitating storage under inert atmospheres . It is commercially available in purities ranging from 95% to 99% and is used to synthesize chiral intermediates for pharmaceuticals, such as vesamicol derivatives .
Properties
IUPAC Name |
(1R,2R)-2-aminocyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKCSUHCVGCGFA-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13374-31-7, 5456-63-3 | |
| Record name | Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13374-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5456-63-3 | |
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| Record name | Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)- | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 5456-63-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cobalt-Salen Catalyzed ARO
Birrell and Jacobsen (2013) pioneered the use of [(R,R)-3,5-t-Bu-salen]Co(III)OTf in acetonitrile at 50°C for 24 hours, enabling the ring-opening of cyclohexene oxide with secondary amines. The reaction proceeds via nucleophilic attack at the less substituted epoxide carbon, yielding trans-2-(benzylamino)cyclohexanol intermediates. Subsequent hydrolysis with potassium hydroxide in ethanol/water (85°C, 20 hours) and HCl treatment in dichloromethane/ether produces the hydrochloride salt. While the exact yield remains unspecified, this method’s enantioselectivity surpasses traditional resolution techniques.
Table 1: Catalytic ARO Parameters
| Catalyst | Solvent | Temp (°C) | Time (h) | ee (%) |
|---|---|---|---|---|
| [(R,R)-salen]Co(III)OTf | Acetonitrile | 50 | 24 | >99 |
| Oligomeric Ti(IV) | Toluene | 25 | 48 | 95 |
Aminolysis and Dynamic Kinetic Resolution
Racemic trans-2-aminocyclohexanol derivatives can be resolved using chiral acids, offering a scalable alternative to catalytic ARO. Xue et al. (2014) demonstrated that heating cyclohexene oxide with benzylamine in hot water facilitates aminolysis, yielding racemic trans-2-(benzylamino)cyclohexanol. Sequential crystallization with (R)- and (S)-mandelic acid achieves 98% optical purity. Debenzylation via hydrogenolysis (H₂/Pd-C) followed by HCl treatment furnishes the target compound. This green chemistry approach eliminates organic solvents, though it requires multiple steps and mandates efficient mandelic acid recovery.
Reduction of 2-Nitrocyclohexanol
Nitro group reduction provides a straightforward route to trans-2-aminocyclohexanol, though stereochemical control remains challenging. Bench-scale protocols involve hydrogenating 2-nitrocyclohexanol over palladium-on-carbon (Pd/C) in ethanol at 50 psi H₂. The resulting amine is treated with HCl in dichloromethane, yielding the hydrochloride salt in 75–85% yield. However, competing pathways often produce cis isomers, necessitating tedious purification.
Table 2: Reduction Conditions and Outcomes
| Reducing Agent | Catalyst | Solvent | Temp (°C) | Yield (%) | cis:trans Ratio |
|---|---|---|---|---|---|
| H₂ | Pd/C | Ethanol | 25 | 78 | 1:3 |
| NaBH₄ | – | MeOH | 0 | 65 | 1:1 |
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have replaced batch processes for the catalytic ARO method, enhancing throughput by 40% while reducing catalyst loading to 0.5 mol%. Recent patents describe cyclization of cyclohexene with N-halosuccinimides (NXS) followed by ring-opening with alcohols, though these methods predominantly yield cis isomers. Trans-specific production employs kinetic control during epoxide aminolysis, with optimized parameters:
-
Reactor Type : Tubular flow reactor
-
Residence Time : 30 minutes
-
Throughput : 1.2 kg/h
-
Purity : 99.5% (HPLC)
Mechanistic Insights and Stereochemical Control
The stereochemical outcome of trans-2-aminocyclohexanol synthesis hinges on reaction kinetics and transition-state stabilization. In ARO, the cobalt-salen catalyst aligns the epoxide to favor axial amine attack, enforcing trans-diaxial ring-opening. By contrast, nitro reductions lack stereodirecting effects, often resulting in cis-contamination. Thionyl chloride-mediated inversions, though effective for cis-to-trans conversion (83% yield), introduce scalability challenges due to corrosive reagents .
Chemical Reactions Analysis
Acylation and Alkylation
The amino group in trans-2-aminocyclohexanol hydrochloride undergoes nucleophilic reactions typical of primary amines:
These reactions are critical for functionalizing the compound into advanced intermediates. For example, acylation protects the amine during multi-step syntheses, while alkylation introduces steric or electronic effects to modulate biological activity .
Cyclization Reactions
The compound participates in intramolecular cyclization under specific conditions. For instance, reaction with carbamates in the presence of a cobalt-salen catalyst forms oxazolidinones, which are pivotal in synthesizing enantiopure amino alcohols:
| Substrate | Catalyst | Conditions | Product | Yield/ee |
|---|---|---|---|---|
| Cyclohexene oxide | Oligomeric (salen)Co–OTf complex | 50°C, 24 h | trans-4,5-Oxazolidinone | 91% yield, 95% ee |
This method, optimized with low catalyst loading (0.2–1 mol%), demonstrates high efficiency and scalability . The oxazolidinone intermediate can be hydrolyzed under basic conditions (KOH/ethanol-water) to regenerate the free amino alcohol .
Deprotection and Hydrolysis
The hydrochloride salt undergoes deprotection to yield the free base, which is essential for further functionalization:
| Deprotection Agent | Conditions | Product | Purity |
|---|---|---|---|
| Aqueous KOH | Ethanol/water, 85°C, 20 h | trans-2-Aminocyclohexanol | >99% ee after recrystallization |
This step is crucial for accessing the enantiopure amino alcohol, which serves as a building block for pharmaceuticals like neuroprotective agents and cholinesterase inhibitors .
Salt Formation and Solubility
The hydrochloride salt enhances aqueous solubility, facilitating its use in polar reaction media. Conversion to other salts (e.g., trifluoroacetate) is achievable via acid-base reactions:
| Acid | Conditions | Salt Form | Solubility |
|---|---|---|---|
| Trifluoroacetic acid | Dichloromethane, RT | Trifluoroacetate salt | Improved organic solubility |
Comparative Reactivity
The trans configuration confers distinct reactivity compared to its cis isomer:
| Property | trans-Isomer | cis-Isomer |
|---|---|---|
| Cyclization Rate | Faster (due to favorable stereoelectronics) | Slower |
| Biological Activity | Lower cholinesterase inhibition | Higher cholinesterase inhibition |
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHClNO
Molecular Weight: 150.63 g/mol
Melting Point: 172°C to 175°C
Synonyms: trans-2-aminocyclohexanol HCl, (1R,2R)-2-aminocyclohexan-1-ol hydrochloride
trans-2-Aminocyclohexanol hydrochloride is characterized by its unique structure, which allows it to participate in various chemical reactions, including acylation and alkylation, making it a valuable intermediate in synthetic chemistry .
Pharmaceutical Applications
-
Synthesis of Pharmaceuticals:
- This compound serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its ability to undergo various chemical transformations enables the production of more complex molecules used in drug formulations .
- Case Study: In the synthesis of functionalized triamines, this compound has been utilized effectively, showcasing its role in generating biologically active compounds .
- Chiral Auxiliary:
- Research and Development:
Industrial Applications
- Chemical Intermediates:
- Bioprocessing:
Mechanism of Action
The mechanism of action of trans-2-Aminocyclohexanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their functions. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s overall activity .
Comparison with Similar Compounds
cis-2-Aminocyclohexanol Hydrochloride
- Molecular Formula: C₆H₁₃NO·HCl .
- Melting Point : 186–190°C , significantly higher than the trans isomer due to differences in crystal packing influenced by stereochemistry .
- Synthesis : Prepared via similar catalytic methods but with distinct stereochemical outcomes. The cis isomer is less commonly used in enantioselective syntheses due to lower compatibility with chiral catalysts .
- Applications: Limited to niche synthetic routes where cis-configuration is required for target molecule geometry .
trans-2-Aminocyclopentanol Hydrochloride
- Molecular Formula: C₅H₁₁NO·HCl .
- Structure : Features a five-membered cyclopentane ring instead of cyclohexane, reducing steric hindrance and altering reactivity.
- Synthesis : Synthesized via ARO of cyclopentene oxide, achieving high ee using catalysts like Jacobsen’s Co-salen complexes .
- Applications : Used in smaller-ring systems for drug intermediates, such as GABA receptor modulators, where ring size impacts binding affinity .
trans-4-Aminocyclohexanol
- Molecular Formula: C₆H₁₃NO .
- Structure: The amino and hydroxyl groups are in the 1,4-positions (trans), contrasting with the 1,2-positions in trans-2-aminocyclohexanol.
- Melting Point : 108–113°C , lower than the 1,2-isomer due to reduced hydrogen-bonding capacity .
- Applications : Less common in asymmetric synthesis but employed in materials science for polymer functionalization .
trans-2-Aminocyclohexanecarboxylic Acid Hydrochloride
- Molecular Formula: C₇H₁₃NO₂·HCl .
- Structure : Incorporates a carboxylic acid group, enhancing solubility in polar solvents and enabling peptide coupling reactions.
- Purity: Available at 95% purity, used in synthesizing conformationally constrained amino acid analogs for drug discovery .
trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂ .
- Molecular Weight : 193.67 g/mol , higher due to the acetic acid substituent.
- Applications: Serves as a precursor for bioactive molecules targeting sigma receptors, with modified pharmacokinetics compared to trans-2-aminocyclohexanol derivatives .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| trans-2-Aminocyclohexanol HCl | C₆H₁₄ClNO | 151.63 | 172–175 | Chiral building blocks, vesamicol |
| cis-2-Aminocyclohexanol HCl | C₆H₁₃NO·HCl | 151.63 | 186–190 | Niche stereochemical syntheses |
| trans-2-Aminocyclopentanol HCl | C₅H₁₁NO·HCl | ~137.6 (estimated) | Not reported | GABA receptor modulators |
| trans-4-Aminocyclohexanol | C₆H₁₃NO | 115.17 | 108–113 | Polymer functionalization |
| trans-2-Aminocyclohexanecarboxylic Acid HCl | C₇H₁₃NO₂·HCl | 181.64 | Not reported | Peptide mimetics |
| trans-2-(4-Aminocyclohexyl)acetic Acid HCl | C₈H₁₆ClNO₂ | 193.67 | Not reported | Sigma receptor ligands |
Key Research Findings
- Stereochemical Impact: The trans-1,2 configuration in trans-2-aminocyclohexanol HCl enables superior enantioselectivity in catalytic reactions compared to cis or 1,4-isomers, as shown in ARO reactions with ee >99% .
- Ring Size Effects: Cyclopentanol derivatives exhibit faster reaction kinetics due to reduced ring strain but lower thermal stability than cyclohexanol analogs .
- Functional Group Influence: Carboxylic acid-containing derivatives (e.g., trans-2-aminocyclohexanecarboxylic acid HCl) expand utility in peptide synthesis but require additional protection/deprotection steps .
Biological Activity
trans-2-Aminocyclohexanol hydrochloride (CAS No. 5456-63-3) is a chiral amine with significant implications in medicinal chemistry and pharmacology. This compound exhibits various biological activities, particularly in the context of its role as a precursor in the synthesis of bioactive molecules and its potential therapeutic applications.
- Molecular Formula : C₆H₁₄ClNO
- Molecular Weight : 151.63 g/mol
- Melting Point : 172°C to 175°C
- Solubility : Very soluble in water, with solubility reported at 8.6 mg/ml .
- Log P (Partition Coefficient) : Approximately 0.74, indicating moderate lipophilicity .
This compound acts primarily as a chiral building block in organic synthesis, particularly for the development of pharmaceuticals. Its structure allows it to interact with various biological targets, influencing several pathways:
- Neurotransmitter Modulation : It has been studied for its potential role in modulating neurotransmitter systems, particularly in relation to the central nervous system.
- Antidepressant Activity : Some studies suggest that derivatives of trans-2-Aminocyclohexanol may exhibit antidepressant-like effects through serotonin and norepinephrine reuptake inhibition .
In Vitro Studies
Research has indicated that this compound can influence cell viability and proliferation in various cell lines. For example:
- Cell Proliferation Assays : Studies demonstrated that this compound could inhibit the growth of specific cancer cell lines, suggesting potential anti-cancer properties.
Case Studies
- Synthesis of Functionalized Triamines : The compound has been utilized in synthesizing functionalized triamines, which are crucial for developing new therapeutic agents .
- Neuroprotective Effects : In animal models, derivatives of trans-2-Aminocyclohexanol have shown neuroprotective effects against oxidative stress, indicating a possible role in treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
Safety and Toxicology
While this compound is generally regarded as safe for laboratory use, it is important to consider its potential hazards:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
